molecular formula C12H10IN B2539999 3-Iodobiphenyl-4-ylamine CAS No. 858680-24-7

3-Iodobiphenyl-4-ylamine

Cat. No. B2539999
M. Wt: 295.123
InChI Key: NBGAGEUWEYBRSR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like the CAS number or EC number .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield analysis .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .

Scientific Research Applications

Antitumor Agents

3-Iodobiphenyl-4-ylamine derivatives have been explored for their potential in antitumor applications. Research in this field has investigated the structure-antileukemic activity relationships for sulfonanilide ring-substituted variants of certain derivatives, emphasizing the importance of electron-donor substituents for antileukemic activity (Cain, Atwell, & Denny, 1975).

Antiviral Properties

Studies have also examined the antiviral properties of derivatives of 3-Iodobiphenyl-4-ylamine. These compounds have been evaluated against a range of viruses, including herpes simplex virus and human immunodeficiency virus, although they were found to lack significant activity in some cases (Patil, Koga, Schneller, Snoeck, & De Clercq, 1992).

Luminescence in Phosphors

The use of 3-Iodobiphenyl-4-ylamine derivatives in phosphors for light-emitting diode and display applications has been a topic of interest. Such compounds can exhibit strong red emission, which is crucial for color displays and lighting technology (Du, Bharat, & Yu, 2015).

Radiolabeling for In Vivo Mapping

Derivatives of 3-Iodobiphenyl-4-ylamine have been synthesized for in vivo mapping of specific cellular targets, such as alkylguanine-DNA alkyltransferase. This application is significant in the field of diagnostic imaging and cancer research (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, & Zalutsky, 2000).

Protein Research in Yeast

The incorporation of fluorescent amino acid derivatives of 3-Iodobiphenyl-4-ylamine into proteins in yeast has been achieved. This facilitates the direct probing of local structural changes in proteins, which is valuable for understanding protein function and interactions (Lee, Guo, Lemke, Dimla, & Schultz, 2009).

Synthesis and Evaluation of Novel Compounds

Research has been conducted on the rapid synthesis of novel compounds derived from 3-Iodobiphenyl-4-ylamine and their evaluation for antiviral activity. Such studies contribute to the development of new pharmaceuticals and treatments (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

properties

IUPAC Name

2-iodo-4-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGAGEUWEYBRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobiphenyl-4-ylamine

CAS RN

858680-24-7
Record name 2-iodo-4-phenylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7.3 g (29.4 mmol) of 3-bromobiphenyl-4-ylamine in 120 mL of acetic acid is mixed with 6 mL of concentrated hydrochloric acid at ambient temperature, cooled to 15° C., and stirred for 30 minutes. A solution of 2 g (28.9 mmol) of sodium nitrite in 7 mL of water is slowly added dropwise to this reaction mixture at 15° C. and stirred for 30 minutes. Then at 5° C., a solution of 5.4 g (32.5 mmol) of potassium iodide in 28 mL of water is slowly added dropwise and the mixture is stirred. After 30 minutes, 2.95 g of sodium thiosulfate is added and the mixture is stirred for a further 30 minutes. Then the reaction mixture is evaporated down and combined with water/ethyl acetate. The aqueous phase is again extracted with ethyl acetate, the combined aqueous phases are extracted once with water and dried over sodium sulfate. The purification is carried out by column chromatography on silica gel (eluant: petroleum ether). Yield: 6.6 g (85% of theory); C12H8BrI (M=359.00); calc.: molecular ion peak (M)+: 358/360 (Br); found: molecular ion peak (M)+: 358/360 (Br).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four

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